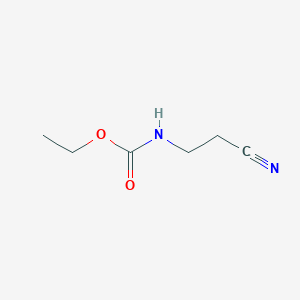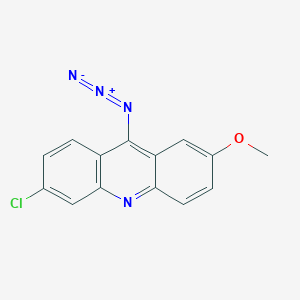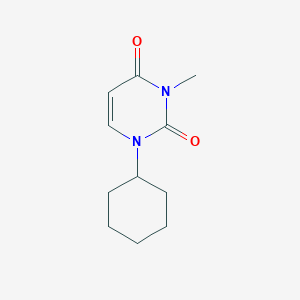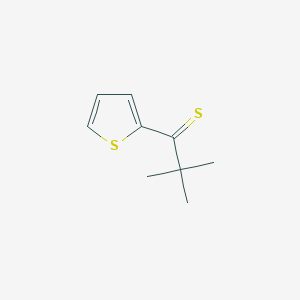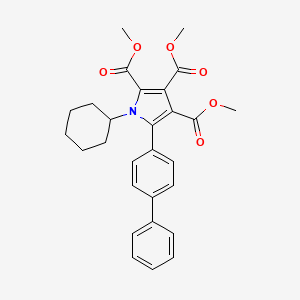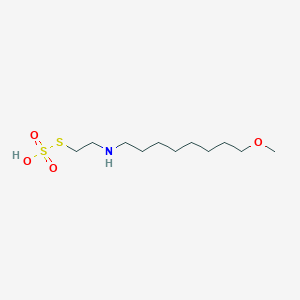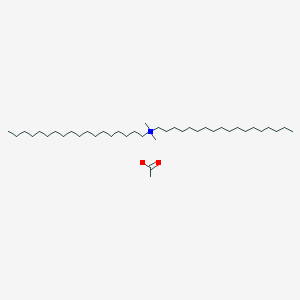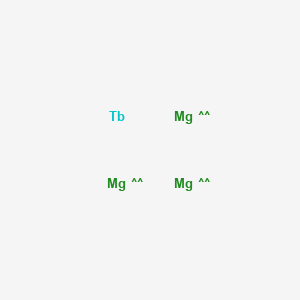
Magnesium--terbium (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium–terbium (3/1) is a compound formed by the combination of magnesium and terbium in a 3:1 ratio Magnesium is an alkaline earth metal, while terbium is a rare earth element
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium–terbium (3/1) can be synthesized through various methods. One common approach involves the direct reaction of magnesium and terbium metals at high temperatures. The metals are heated together in a controlled environment to form the desired compound. Another method involves the reduction of terbium salts with magnesium in a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere .
Industrial Production Methods: Industrial production of magnesium–terbium (3/1) typically involves high-temperature methods, such as arc melting or induction melting, where the metals are combined and melted together. The molten mixture is then cooled and solidified to obtain the compound. These methods ensure the formation of a homogeneous product with consistent properties .
Chemical Reactions Analysis
Types of Reactions: Magnesium–terbium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with oxygen to form oxides, or with halogens to form halides. It can also participate in redox reactions with other metals or compounds .
Common Reagents and Conditions: Common reagents used in reactions with magnesium–terbium (3/1) include oxygen, halogens, and acids. The reactions are typically carried out under controlled conditions, such as in an inert atmosphere or at specific temperatures, to ensure the desired products are formed .
Major Products: The major products formed from reactions involving magnesium–terbium (3/1) include oxides, halides, and other coordination compounds. For example, reacting with oxygen forms magnesium oxide and terbium oxide, while reacting with hydrochloric acid forms magnesium chloride and terbium chloride .
Scientific Research Applications
Magnesium–terbium (3/1) has several scientific research applications due to its unique properties. In materials science, it is used to develop advanced alloys with improved mechanical properties, such as increased strength and corrosion resistance. In chemistry, it serves as a catalyst in various reactions, including hydrogenation and polymerization processes .
In biology and medicine, magnesium–terbium (3/1) is studied for its potential use in biomedical devices and implants due to its biocompatibility and favorable mechanical properties. It is also explored for its potential in imaging and diagnostic applications, where terbium’s luminescent properties can be utilized .
Mechanism of Action
The mechanism of action of magnesium–terbium (3/1) involves its interaction with various molecular targets and pathways. In catalytic applications, the compound facilitates reactions by providing active sites for reactants to interact and form products. In biomedical applications, its biocompatibility and mechanical properties allow it to integrate with biological tissues and perform its intended functions without causing adverse reactions .
Comparison with Similar Compounds
Magnesium–terbium (3/1) can be compared with other similar compounds, such as magnesium–yttrium (3/1) and magnesium–gadolinium (3/1). These compounds share similar properties but differ in their specific applications and performance. For example, magnesium–yttrium (3/1) is known for its high strength and lightweight properties, making it suitable for aerospace applications, while magnesium–gadolinium (3/1) is used in magnetic and electronic applications due to its unique magnetic properties .
Conclusion
Magnesium–terbium (3/1) is a compound with diverse applications in materials science, chemistry, biology, and medicine. Its unique properties and potential for various applications make it a subject of ongoing research and development. Understanding its preparation methods, chemical reactions, and mechanisms of action can help further explore its potential and develop new applications.
Properties
CAS No. |
12032-62-1 |
|---|---|
Molecular Formula |
Mg3Tb |
Molecular Weight |
231.84 g/mol |
InChI |
InChI=1S/3Mg.Tb |
InChI Key |
ADYUIJTUXIKOEV-UHFFFAOYSA-N |
Canonical SMILES |
[Mg].[Mg].[Mg].[Tb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


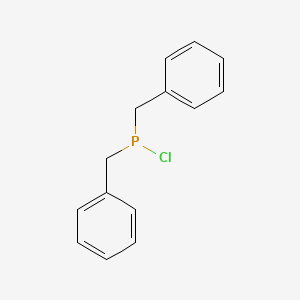
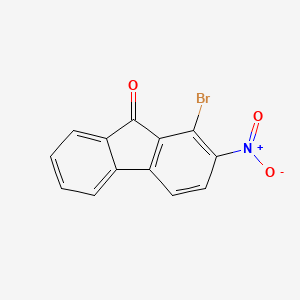
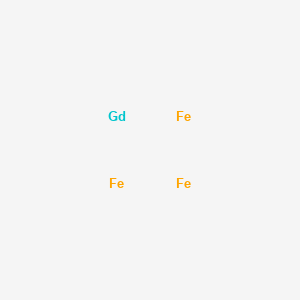

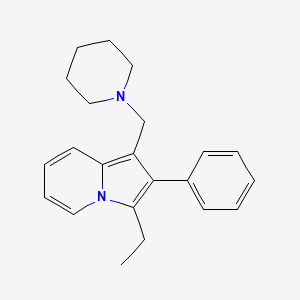
![4-[Bis(2-chloroethyl)amino]benzenethiol](/img/structure/B14711918.png)
